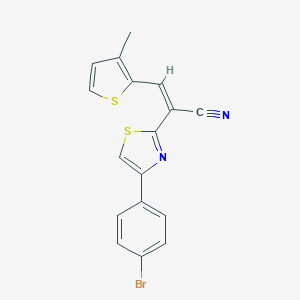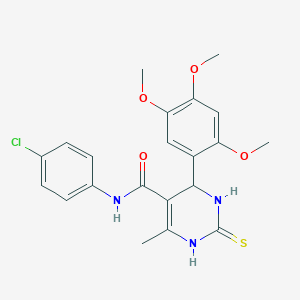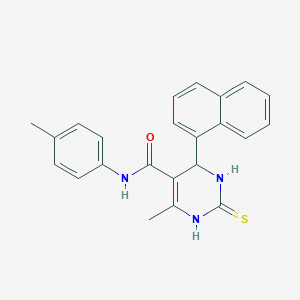
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile” is a chemical compound with the molecular formula C17H11BrN2S2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring and a thiophene ring, both of which are sulfur-containing heterocycles. The thiazole ring is attached to a bromophenyl group and the thiophene ring is attached to a methyl group .
Aplicaciones Científicas De Investigación
Synthesis of Related Compounds
Research on compounds with structural similarities, such as those containing bromophenyl, thiazolyl, and acrylonitrile groups, often focuses on the synthesis of intermediates for pharmaceuticals and materials science. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory drugs, demonstrates the interest in bromophenyl compounds for medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Biological Activities of Analogous Compounds
Thiazole derivatives, including benzofused thiazole analogs, have been evaluated for their antioxidant and anti-inflammatory properties. These compounds are of interest due to their potential as therapeutic agents, with certain benzofused thiazoles showing promise in in vitro studies for their activities (Raut et al., 2020).
Applications in Material Science
Compounds with thiazolyl and acrylonitrile groups have also found applications in the synthesis of materials for optoelectronic devices. The integration of these functional groups into π-extended conjugated systems is valuable for creating novel materials with desirable electronic and luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2S2/c1-11-6-7-21-16(11)8-13(9-19)17-20-15(10-22-17)12-2-4-14(18)5-3-12/h2-8,10H,1H3/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYAZVOLWQSKFD-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-aminophenyl)-[5-hydroxy-5-pyridin-4-yl-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B405544.png)
![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405545.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B405546.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B405547.png)

![1-benzyl-3-{[5-(4-bromophenyl)-2-furyl]methylene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405550.png)

![N-(4-chlorophenyl)-6-methyl-2-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B405552.png)

![1-chloro-2-({2-nitrophenyl}sulfanyl)-8-iodo-6-methyl-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405556.png)
![methyl 3-[3-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B405559.png)
![1-[(4-iodophenyl)carbonyl]-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B405560.png)
![5-(4-bromophenyl)-1-[(4-iodophenyl)carbonyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B405562.png)
